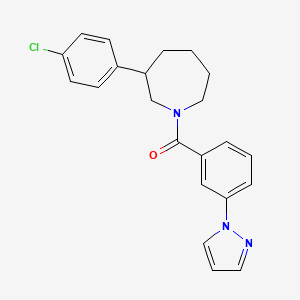
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a thiadiazole group, which is known for its various biological activities .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the indole and thiadiazole groups. Indoles are nucleophilic at the C3 position and can undergo electrophilic substitution . Thiadiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiadiazole and acetamide groups could increase its solubility in polar solvents .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The indole moiety present in the compound is known for its biological activity, particularly in antimicrobial applications. Indole derivatives have been synthesized and reported as potent antimicrobial agents . The thiol and thiadiazole groups could potentially enhance these properties, making this compound a candidate for developing new antibiotics or antifungal agents.
Medicinal Chemistry: Anti-inflammatory Drugs
Indole derivatives are also recognized for their anti-inflammatory properties. The compound’s structural similarity to known anti-inflammatory agents suggests it could be used in the synthesis of new drugs to treat inflammatory diseases .
Neuropharmacology: Neuromodulation
The indole core is structurally similar to tryptamine, which is a precursor to several neurotransmitters like serotonin. This suggests the compound could have applications in the study of neuromodulation and the treatment of neurological disorders .
Cancer Research: Apoptosis Induction
Compounds with thiadiazole rings have been studied for their role in inducing apoptosis in cancer cells. The combination of indole and thiadiazole in this compound could make it a valuable tool in cancer research, particularly in understanding the mechanisms of apoptosis .
Chemical Biology: Protein Interaction Studies
The thiol groups in the compound can potentially interact with metal ions or form disulfide bonds, making it useful in studying protein interactions and conformations .
Material Science: Organic Semiconductors
Indole derivatives have been used in the development of organic semiconductors due to their stable π-conjugated systems. The compound’s structure could be explored for applications in electronic materials .
Analytical Chemistry: Chromatography
The compound’s unique structure could be used as a standard or a derivatization agent in chromatographic methods to detect or quantify biological molecules .
Biochemistry: Enzyme Inhibition
The thiadiazole moiety is known to interact with enzymes and could act as an inhibitor. This property can be utilized in enzyme kinetics studies and in the design of enzyme inhibitors for therapeutic purposes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS3/c1-3-20-9-13(11-7-5-6-8-12(11)20)23-10-14(21)17-15-18-19-16(24-15)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPRVLXTUZTBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-1H-indol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

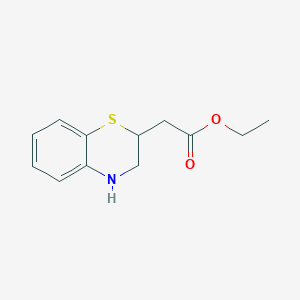
![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)
![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)

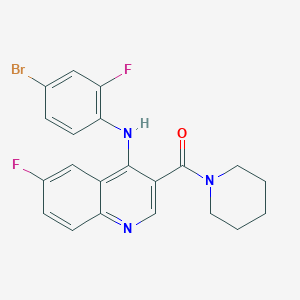
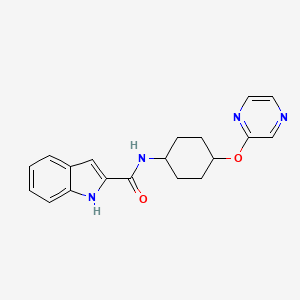
![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)

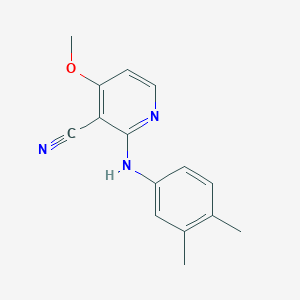
![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)
![2-(4,6-Dimethoxypyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2977768.png)
![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)
